molecular formula C20H43N B8535752 n,n-Dipropyltetradecan-1-amine

n,n-Dipropyltetradecan-1-amine

Cat. No.: B8535752
M. Wt: 297.6 g/mol
InChI Key: ABKXEQSGTRALBW-UHFFFAOYSA-N
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Description

N,N-Dipropyltetradecan-1-amine is a tertiary amine with a 14-carbon aliphatic chain and two propyl groups bonded to the nitrogen atom. Its molecular formula is C₂₀H₄₃N, with a molecular weight of 297.56 g/mol. The compound’s structure combines a long hydrophobic tetradecyl chain with branched N,N-dipropyl substituents, conferring unique solubility and reactivity properties. Such long-chain amines are typically used in surfactants, corrosion inhibitors, or as intermediates in organic synthesis.

Properties

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

IUPAC Name

N,N-dipropyltetradecan-1-amine

InChI

InChI=1S/C20H43N/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-21(18-5-2)19-6-3/h4-20H2,1-3H3

InChI Key

ABKXEQSGTRALBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CCC)CCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

N,N-Dimethyl-1-propanamine (C₅H₁₃N)
  • Structure : Shorter chain (3 carbons) with N,N-dimethyl substituents.
  • Molecular Weight : 87.16 g/mol.
  • Key Differences :
    • Smaller size and lower lipophilicity compared to N,N-dipropyltetradecan-1-amine.
    • Higher volatility (boiling point ~44°C) due to reduced chain length.
  • Applications : Solvent, catalyst in organic reactions.
  • Reference :
N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine (C₁₅H₂₅N)
  • Structure : Aromatic 2,6-dimethylphenyl group with N,N-diethyl substituents.
  • Molecular Weight : 219.37 g/mol.
  • Key Differences :
    • Aromatic ring enhances π-π stacking interactions, unlike the purely aliphatic tetradecyl chain.
    • Diethyl groups reduce steric hindrance compared to dipropyl substituents.
  • Applications : Likely used in pharmaceuticals or agrochemicals due to aromaticity.
  • Reference :
N,N-Dimethyl-1-propyn-1-amine (C₅H₉N)
  • Structure : Triple bond (propynyl group) with N,N-dimethyl substituents.
  • Molecular Weight : 83.13 g/mol.
  • Key Differences :
    • Alkyne functionality increases reactivity (e.g., in cycloadditions).
    • Short chain limits hydrophobic interactions.
  • Applications : Reactive intermediate in click chemistry.
  • Reference :
n-Dipropylamine (C₆H₁₅N)
  • Molecular Weight : 101.19 g/mol.
  • Key Differences :
    • Absence of tetradecyl chain results in higher water solubility.
    • Toxicological Irritant to skin/mucous membranes; used in rubber chemicals.
  • Applications : Corrosion inhibitors, organic synthesis.
  • Reference :

Physical and Chemical Properties

Property This compound (Inferred) N,N-Dimethyl-1-propanamine n-Dipropylamine
Molecular Formula C₂₀H₄₃N C₅H₁₃N C₆H₁₅N
Molecular Weight (g/mol) 297.56 87.16 101.19
Boiling Point High (>250°C, estimated) ~44°C 110–112°C
Solubility Low in water, high in organic solvents Miscible in water Partially water-soluble
Lipophilicity (LogP) High (~8–10, estimated) ~0.5 ~1.5

Functional Implications

Chain Length :

  • The tetradecyl chain in this compound significantly increases hydrophobicity compared to shorter analogs like N,N-dimethyl-1-propanamine. This enhances its utility in micelle formation or lipid bilayer interactions .
  • Longer chains reduce volatility and increase persistence in environmental matrices.

Bulky substituents may reduce basicity (pKa) relative to less hindered amines .

Toxicity and Safety :

  • Based on n-dipropylamine data, this compound may exhibit similar irritant effects but with lower acute toxicity due to reduced volatility and absorption rates .

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